molecular formula C20H22F2N2O5S B14952998 N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide

N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide

Cat. No.: B14952998
M. Wt: 440.5 g/mol
InChI Key: HKWCLNIKWHIHPJ-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a carboxamide group, and aromatic substituents, including difluorophenyl and dimethoxybenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and attachment of the aromatic substituents. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivative (e.g., acid chloride or ester) under suitable conditions.

    Attachment of Aromatic Substituents: The difluorophenyl and dimethoxybenzenesulfonyl groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The aromatic substituents may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized aromatic derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Difluorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H22F2N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22F2N2O5S/c1-28-17-9-8-14(11-18(17)29-2)30(26,27)24-10-4-5-13(12-24)20(25)23-19-15(21)6-3-7-16(19)22/h3,6-9,11,13H,4-5,10,12H2,1-2H3,(H,23,25)

InChI Key

HKWCLNIKWHIHPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=CC=C3F)F)OC

Origin of Product

United States

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